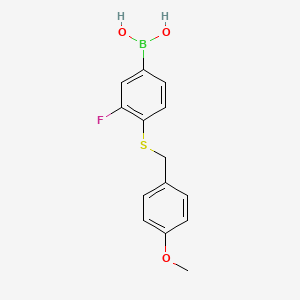

3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid

Overview

Description

3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid is a chemical compound with the molecular formula C14H14BFO3S . It has a molecular weight of 292.14 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14BFO3S/c1-19-12-5-2-10 (3-6-12)9-20-14-7-4-11 (15 (17)18)8-13 (14)16/h2-8,17-18H,9H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 292.14 . Its IUPAC name is 3-fluoro-4-[(4-methoxybenzyl)sulfanyl]phenylboronic acid .Scientific Research Applications

Enrichment of Cis-Diol Containing Molecules

Phenylboronic acids (PBAs) are known for their ability to selectively recognize cis-diol containing molecules through reversible covalent reactions. This property is utilized in the enrichment of biomolecules like nucleosides, catechols, saccharides, and glycoproteins, which contain cis-diol groups. The selective recognition is pH-dependent, allowing for a controllable capture/release mechanism that is highly beneficial in separation processes .

Boronate Affinity Materials for Sensing and Imaging

The pH-responsive nature of PBAs is exploited in the development of boronate affinity materials (BAMs). These materials are used in sensing and imaging applications due to their ability to form covalent complexes with cis-diol groups under certain pH conditions. This feature enables the design of fluorescent BAM nanoparticles for targeted imaging and sensing applications .

Diagnostic Applications

In diagnostics, the selective binding properties of PBAs can be used to develop materials that respond to the presence of specific biomolecules. For example, the detection of certain sugars or glycoproteins associated with diseases can be facilitated by PBA-functionalized materials, which would bind to these molecules and signal their presence .

Drug Delivery Systems

The reversible binding of PBAs to cis-diol containing molecules is also advantageous in drug delivery systems. PBAs can be incorporated into drug carriers to selectively release therapeutic agents in response to changes in the pH of the target environment. This pH-sensitive release mechanism ensures that drugs are delivered more efficiently to the desired site of action .

Chemical Synthesis and Modification

3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid can be used as a building block in chemical synthesis. Its boronic acid group is reactive towards various chemical transformations, making it a versatile reagent for constructing complex organic molecules .

Analytical Chemistry

In analytical chemistry, PBA-functionalized materials can be used as selective adsorbents for the extraction and purification of analytes from complex mixtures. This application is particularly useful in improving the sensitivity and accuracy of detection methods for compounds that contain cis-diol groups .

Material Science

The unique reactivity of PBAs towards cis-diol containing molecules can be harnessed to modify the surface properties of materials. This can lead to the creation of new materials with specific functionalities, such as enhanced biocompatibility or tailored interaction with biological systems .

Environmental Monitoring

PBA-functionalized materials can be employed in environmental monitoring to detect and quantify pollutants that contain cis-diol groups. This application is crucial for tracking environmental contaminants and assessing their impact on ecosystems .

properties

IUPAC Name |

[3-fluoro-4-[(4-methoxyphenyl)methylsulfanyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BFO3S/c1-19-12-5-2-10(3-6-12)9-20-14-7-4-11(15(17)18)8-13(14)16/h2-8,17-18H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYZRHIGCBXJIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)SCC2=CC=C(C=C2)OC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BFO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674437 | |

| Record name | (3-Fluoro-4-{[(4-methoxyphenyl)methyl]sulfanyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid | |

CAS RN |

1072946-13-4 | |

| Record name | (3-Fluoro-4-{[(4-methoxyphenyl)methyl]sulfanyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Methoxybenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1440432.png)

![N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1440434.png)

![2,4-Dichloro-N-[2-(2-methylphenoxy)propyl]aniline](/img/structure/B1440435.png)

![tert-Butyl [2-({2-amino-4-[(dimethylamino)sulfonyl]phenyl}amino)ethyl]carbamate](/img/structure/B1440441.png)

![N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine](/img/structure/B1440447.png)

![3-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride](/img/structure/B1440454.png)